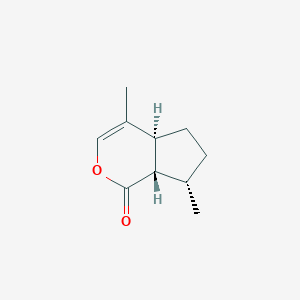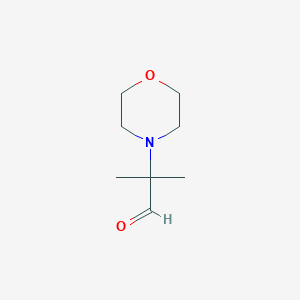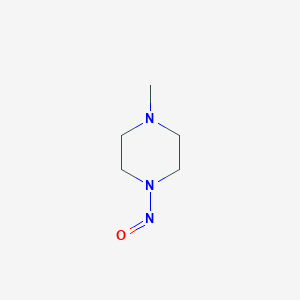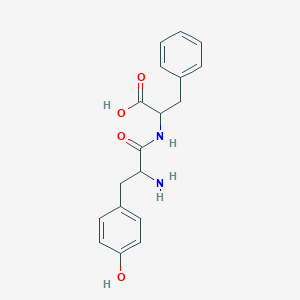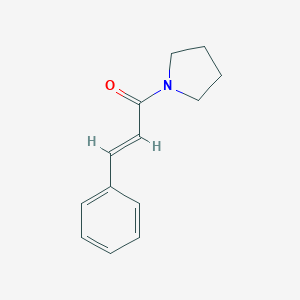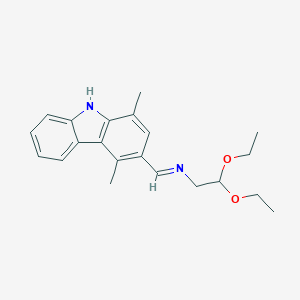
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic compound with a tricyclic structure. Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has shown promising results in scientific research, particularly in the areas of medicinal chemistry, materials science, and organic electronics.
Mecanismo De Acción
The mechanism of action of carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Efectos Bioquímicos Y Fisiológicos
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- in lab experiments include its high purity and stability, as well as its relatively low toxicity. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new materials and technologies based on carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl-, particularly in the field of organic electronics.
Métodos De Síntesis
The synthesis of carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- is typically achieved through a multi-step process. The first step involves the synthesis of 3,6-dimethylcarbazole, which is then reacted with 2,2-diethoxyethylamine to produce the final compound. This synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
18073-23-9 |
|---|---|
Nombre del producto |
Carbazole, 3-(2,2-diethoxyethyliminomethyl)-1,4-dimethyl- |
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-(2,2-diethoxyethyl)-1-(1,4-dimethyl-9H-carbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H26N2O2/c1-5-24-19(25-6-2)13-22-12-16-11-14(3)21-20(15(16)4)17-9-7-8-10-18(17)23-21/h7-12,19,23H,5-6,13H2,1-4H3 |
Clave InChI |
ALTWHROXLXFDIW-UHFFFAOYSA-N |
SMILES |
CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=CC=CC=C32)C)OCC |
SMILES canónico |
CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=CC=CC=C32)C)OCC |
Otros números CAS |
18073-23-9 |
Sinónimos |
3-[N-(2,2-Diethoxyethyl)formimidoyl]-1,4-dimethyl-9H-carbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



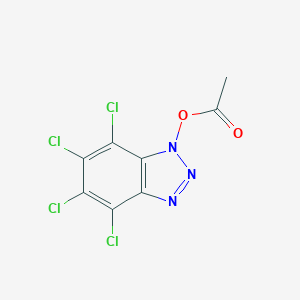
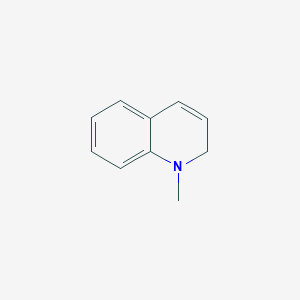

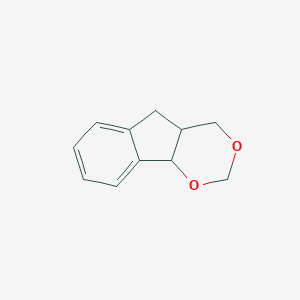

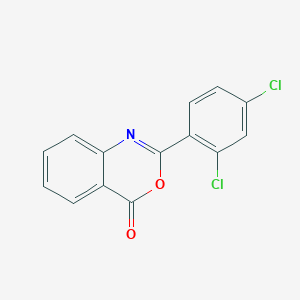
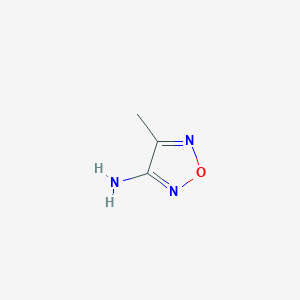
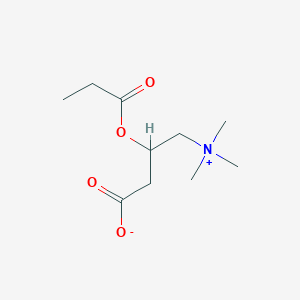
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
